molecular formula C23H22N2O B4989257 DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL

DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL

Cat. No.: B4989257
M. Wt: 342.4 g/mol
InChI Key: OQTPVZRVAHFGLH-UHFFFAOYSA-N
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Description

DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL is a complex organic compound with a unique structure that includes a benzodiazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL typically involves the reaction of diphenylmethanol with 1-(propan-2-yl)-1H-1,3-benzodiazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]METHANOL
  • DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHANOL
  • DIPHENYL[1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-2-YL]PROPANE

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

diphenyl-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c1-17(2)25-21-16-10-9-15-20(21)24-22(25)23(26,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-17,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTPVZRVAHFGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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